molecular formula C18H15ClN2O3S2 B6431592 (2E)-3-(2-chlorophenyl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide CAS No. 683238-20-2

(2E)-3-(2-chlorophenyl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide

Cat. No.: B6431592
CAS No.: 683238-20-2
M. Wt: 406.9 g/mol
InChI Key: BQUPJPPLWRUMLH-HFSWUIGVSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide is a useful research compound. Its molecular formula is C18H15ClN2O3S2 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.0212624 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c1-21-15-9-8-13(26(2,23)24)11-16(15)25-18(21)20-17(22)10-7-12-5-3-4-6-14(12)19/h3-11H,1-2H3/b10-7+,20-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUPJPPLWRUMLH-HFSWUIGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide is a complex organic molecule with potential biological activity due to its unique structural features. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Structural Overview

This compound features a prop-2-enamide backbone with a 2-chlorophenyl group and a methanesulfonyl derivative of a benzothiazole. The structural complexity suggests various pharmacological properties, which are essential for drug development.

Predicted Biological Activity

The biological activity of this compound can be inferred from its structural components. Similar compounds have exhibited a range of pharmacological effects, including:

  • Anticancer Activity : Compounds with benzothiazole moieties have shown promise in cancer treatment.
  • Antimicrobial Properties : The presence of chlorophenyl groups is often associated with antimicrobial activity.
  • Enzyme Inhibition : Methanesulfonamide derivatives are known for their ability to inhibit various enzymes.

Synthesis

The synthesis of This compound involves several key steps:

  • Formation of the Benzothiazole Ring : Typically synthesized by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Introduction of the Methylsulfonyl Group : Achieved through sulfonation using methylsulfonyl chloride in the presence of a base.
  • Formation of the Prop-2-enamide Backbone : Involves coupling reactions that link the benzothiazole derivative to the prop-2-enamide structure.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Target Interactions : The compound may interact with specific enzymes or receptors within biological systems.
  • Pathway Modulation : It may interfere with metabolic pathways, influencing cellular functions and responses.

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzothiazole Derivative ABenzothiazole coreAnticancer
Chlorophenyl Compound BChlorophenyl groupAntimicrobial
Methanesulfonamide CMethanesulfonyl groupEnzyme inhibition

This comparison highlights how the unique combination of functional groups in This compound may confer distinct biological properties.

Case Studies and Research Findings

Recent studies have focused on compounds structurally similar to This compound , revealing significant biological activities:

  • Anticancer Studies : Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells via caspase activation pathways.
    • For example, a study found that certain benzothiazole derivatives led to increased expression levels of caspase 3 in SMMC7721 cells, indicating potential for anticancer applications.
  • Antimicrobial Activity : Compounds containing chlorophenyl groups have been evaluated for their antimicrobial efficacy against various pathogens.
    • A recent investigation demonstrated that chlorophenyl derivatives exhibited effective inhibition against bacterial strains, supporting their use in developing new antimicrobial agents.

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